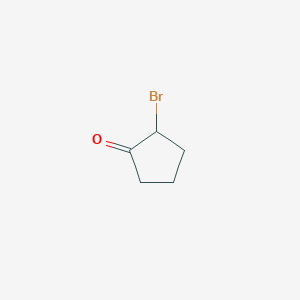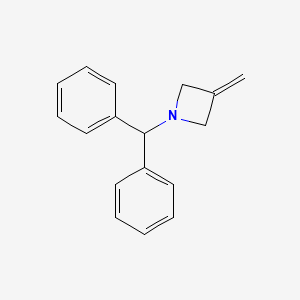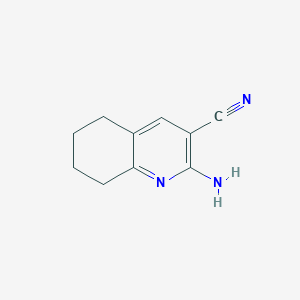
2-ブロモシクロペンタノン
概要
説明
2-Bromocyclopentanone is an organic compound with the molecular formula C₅H₇BrO. It is a brominated derivative of cyclopentanone, characterized by the presence of a bromine atom at the second position of the cyclopentanone ring. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in various chemical reactions .
科学的研究の応用
2-Bromocyclopentanone is utilized in various scientific research applications, including:
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Potential precursor for the synthesis of bioactive compounds.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
作用機序
Target of Action
2-Bromocyclopentanone is an organic molecule that is primarily used in the synthesis of other compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes.
Biochemical Pathways
2-Bromocyclopentanone is involved in the synthesis of various compounds, including epoxides, polymers, dyes, and pharmaceuticals . It can undergo photolysis when irradiated with ultraviolet light or through a chemical reaction with acetonitrile . .
Pharmacokinetics
As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds
Result of Action
The result of 2-Bromocyclopentanone’s action is the formation of new compounds through chemical reactions. For instance, it can be used to synthesize epoxides . The specific molecular and cellular effects of 2-Bromocyclopentanone’s action would depend on the specific compounds it is used to synthesize and their respective biological activities.
生化学分析
Biochemical Properties
2-Bromocyclopentanone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with nucleophiles such as nitrogen and oxygen atoms in these reactions . The compound’s reactivity is influenced by the presence of the bromine atom, which makes it a useful intermediate in organic synthesis. Enzymes and proteins that interact with 2-Bromocyclopentanone include those involved in oxidation and reduction reactions, although specific enzymes have not been extensively documented.
Metabolic Pathways
2-Bromocyclopentanone is involved in various metabolic pathways, including phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a role in the oxidation of the compound, while conjugation reactions in phase II metabolism increase its hydrophilicity, facilitating excretion. These metabolic processes can affect the compound’s activity and toxicity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromocyclopentanone can be synthesized through the bromination of cyclopentanone. The process typically involves the reaction of cyclopentanone with bromine in a biphasic mixture of water and an organic solvent. The organic solvent is often a water-immiscible solvent such as halogenated hydrocarbons (e.g., 1-chlorobutane) . The reaction conditions include maintaining a molar ratio of cyclopentanone to bromine between 10:1 and 1:1, with the reaction mixture being stirred at room temperature.
Industrial Production Methods: For industrial-scale production, the process involves the dropwise addition of bromine to a mixture of cyclopentanone and the organic solvent in the presence of water. The reaction mixture is then distilled under reduced pressure to isolate 2-bromocyclopentanone .
化学反応の分析
Types of Reactions: 2-Bromocyclopentanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopentanone derivatives.
Elimination Reactions: Treatment with a base can result in the elimination of hydrogen bromide, forming 2-cyclopentene-1-one.
Reduction Reactions: Reduction of 2-bromocyclopentanone can yield cyclopentanone.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide in an aprotic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Cyclopentanone derivatives.
Elimination: 2-Cyclopentene-1-one.
Reduction: Cyclopentanone.
類似化合物との比較
2-Chlorocyclopentanone: Similar in structure but contains a chlorine atom instead of bromine.
2-Cyclopenten-1-one: An unsaturated ketone formed by the elimination of hydrogen bromide from 2-bromocyclopentanone.
Cyclopentanone: The parent compound without any halogen substitution.
Uniqueness: 2-Bromocyclopentanone is unique due to its specific reactivity patterns influenced by the bromine atom. Compared to 2-chlorocyclopentanone, it is more reactive in substitution reactions due to the larger atomic radius and lower electronegativity of bromine. The presence of the bromine atom also makes it a valuable intermediate for further functionalization in organic synthesis .
特性
IUPAC Name |
2-bromocyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBPPOPPFUDSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431812 | |
| Record name | 2-BROMOCYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21943-50-0 | |
| Record name | 2-BROMOCYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromocyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromocyclopentanone in organic synthesis?
A: 2-Bromocyclopentanone serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both a reactive bromine atom and a ketone group. This allows for a variety of chemical transformations. For instance, it acts as a key starting material in the synthesis of cyclopentane-1,2-dione [], a compound used in the preparation of propellanes, iso-coumarones, and pyrazines [].
Q2: How does the ring size of cyclic α-bromo ketones influence their reactivity with trialkylboranes?
A: Research indicates that the rate of alkylation of α-bromo ketones by trialkylboranes is influenced by the ring size []. Specifically, 2-bromocyclopentanones exhibit faster reaction rates compared to 2-bromocyclohexanones and 2-bromocycloheptanones []. This difference in reactivity is attributed to the inherent ring strain associated with different ring sizes.
Q3: Can you elaborate on the stereochemical aspects of 2-bromocyclopentanone's reactions?
A: When reacting 2-bromocycloalkanones, including 2-bromocyclopentanone, with nucleophiles like trialkylboranes, the stereochemistry of both the reactant and product is crucial []. The presence of the bromine atom at the alpha position creates a chiral center, leading to the possibility of stereoisomers. Understanding the stereochemical outcome of these reactions is vital for synthesizing molecules with desired three-dimensional structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)







![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)



